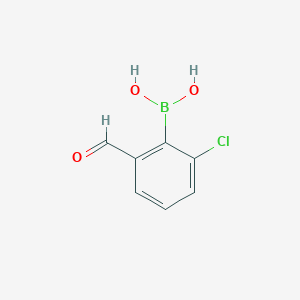
6-(4-Cyanophenoxy)hexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Cyanophenoxy)hexyl prop-2-enoate is a chemical compound with the molecular formula C16H19NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanophenoxy group attached to a hexyl chain, which is further connected to a prop-2-enoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyanophenoxy)hexyl prop-2-enoate typically involves the reaction of 4-cyanophenol with 6-bromohexanol to form 6-(4-cyanophenoxy)hexanol. This intermediate is then esterified with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Cyanophenoxy)hexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
6-(4-Cyanophenoxy)hexyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Cyanophenoxy)hexyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with enzymes and receptors, modulating their activity. The hexyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity. The prop-2-enoate group can undergo polymerization, forming cross-linked networks that contribute to the compound’s functionality.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Cyanophenyl)hexyl methacrylate
- 6-(4-Cyanophenoxy)hexyl methacrylate
- 6-(4-Cyanophenyl)hexyl acrylate
Uniqueness
6-(4-Cyanophenoxy)hexyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyanophenoxy group enhances its reactivity and binding affinity, while the prop-2-enoate group allows for polymerization and cross-linking. This combination makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
705941-22-6 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
6-(4-cyanophenoxy)hexyl prop-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-2-16(18)20-12-6-4-3-5-11-19-15-9-7-14(13-17)8-10-15/h2,7-10H,1,3-6,11-12H2 |
Clave InChI |
WXMJZELUBZHJDX-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)


![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)


![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)


![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
